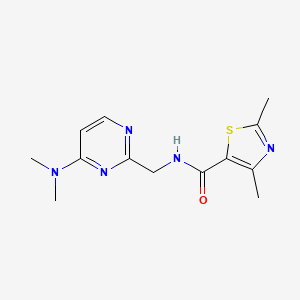

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5OS/c1-8-12(20-9(2)16-8)13(19)15-7-10-14-6-5-11(17-10)18(3)4/h5-6H,7H2,1-4H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUAPGDNPJHLJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NCC2=NC=CC(=N2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting appropriate precursors such as 2-chloro-4,6-dimethylpyrimidine with dimethylamine under controlled conditions.

Thiazole Ring Formation: The thiazole ring is formed by reacting 2,4-dimethylthiazole with suitable reagents.

Coupling Reaction: The final step involves coupling the pyrimidine and thiazole rings through a carboxamide linkage. This can be achieved using reagents like carbodiimides or other coupling agents under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group or the carboxamide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.

Major Products Formed

Oxidation: Oxidized derivatives with modified functional groups.

Reduction: Reduced derivatives with altered oxidation states.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits potential as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in regulating transcription and cell cycle progression.

Inhibition of CDK9

Research has demonstrated that derivatives of thiazole and pyrimidine can serve as effective inhibitors for CDK9, with implications for cancer treatment. For instance, studies show that compounds similar to N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide can inhibit CDK9 with nanomolar potency, leading to reduced expression of anti-apoptotic proteins like Mcl-1 and triggering apoptosis in cancer cell lines .

Table 1: Potency of Related Compounds Against CDK9

| Compound ID | IC50 (μM) | Selectivity Ratio (CDK9/CDK2) |

|---|---|---|

| 12u | 0.001 | >80 |

| 20a | 0.009 | 2800 |

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is vital for optimizing the efficacy of such compounds. SAR studies indicate that modifications on the thiazole and pyrimidine cores significantly influence their inhibitory potency against CDKs.

Key Findings

- Substitutions at the C5 position of the pyrimidine core enhance binding affinity to the CDK9 gatekeeper region.

- Bulky substitutions on the thiazole moiety can improve selectivity against other kinases such as CDK2.

Table 2: Summary of SAR Findings

| Modification | Effect on Potency | Effect on Selectivity |

|---|---|---|

| C5-pyrimidine substitution | Increased | Enhanced |

| Bulky thiazole groups | Moderate | Improved |

Case Studies and Experimental Data

Several experimental studies have validated the potential of this compound in therapeutic applications.

Case Study: Cancer Cell Lines

In a study involving HCT116 colon cancer cells, treatment with compounds related to this compound resulted in significant G2/M phase arrest and apoptosis. The mechanism involved downregulation of cyclins and upregulation of pro-apoptotic factors .

Clinical Relevance

The ability to selectively inhibit CDK9 positions this compound as a candidate for further development in targeted cancer therapies, particularly for malignancies characterized by overexpression of Mcl-1.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amide Derivatives of 4-Methyl-2-(4-Pyridinyl)thiazole-5-carboxamides

A series of substituted thiazole-carboxamides (e.g., [3a–s] in ) share the core thiazole-carboxamide framework but differ in pyrimidine substituents. For example:

- N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine (Compound 7, ): Structural Differences: Incorporates a morpholinosulfonylphenyl group instead of dimethylaminopyrimidine. Functional Impact: The morpholinosulfonyl group enhances solubility but may reduce blood-brain barrier permeability compared to dimethylamino groups . Purity: 99% (RP-HPLC), indicating high synthetic reproducibility .

Dasatinib Analogs (–9)

BMS-354825 (Dasatinib) is a clinically approved kinase inhibitor with structural similarities:

- Structure: N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazinyl]-2-methylpyrimidin-4-yl]amino]thiazole-5-carboxamide .

- Comparison: The target compound replaces Dasatinib’s chlorophenyl and hydroxyethylpiperazine groups with a dimethylaminopyrimidine-methyl moiety. Impact on Activity: Piperazine groups in Dasatinib improve solubility and kinase selectivity, while dimethylamino groups may enhance metabolic stability .

N-Substituted Pyrimidine-5-carboxamide Derivatives (–6)

Compounds like 2-(4-(4-acetyl-2-nitrophenyl)piperazin-1-yl)-N-methylpyrimidine-5-carboxamide (6l) feature:

- Structural Variations: Piperazine-linked acetylphenyl vs. dimethylaminopyrimidine-methyl in the target compound.

- Functional Data : IR spectra (C=O stretches at 1621 cm⁻¹) suggest stable amide bonds, comparable to the target compound’s carboxamide group .

Antimicrobial Thiazole-Benzimidazole Hybrids ()

N-(4-Nitrobenzylidene)-4-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)thiazol-2-amine (5b) demonstrates:

- Activity : Moderate antitubercular efficacy (MIC = 12.5 µg/mL), attributed to the nitrobenzylidene group.

- Comparison : The target compound lacks nitro groups, which are critical for 5b’s antimicrobial activity .

Key Research Findings and Trends

Substituent Effects: Dimethylamino groups (target compound) may improve metabolic stability but reduce solubility compared to morpholinosulfonyl (Compound 7) or piperazine (Dasatinib) groups . Chlorophenyl or nitro groups (Dasatinib, 5b) enhance target affinity but increase toxicity risks .

Synthetic Feasibility :

- The target compound’s synthesis likely follows routes similar to (yields ~30–50%), but optimization is required to match the 99% purity of Compound 7 .

Biological Activity

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound consists of a pyrimidine ring substituted with a dimethylamino group, linked to a thiazole moiety featuring a carboxamide functional group. The presence of these functional groups contributes to its diverse chemical reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. A study demonstrated that compounds structurally similar to this thiazole derivative showed significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (cervical cancer) | 15.2 | >10 |

| MCF-7 (breast cancer) | 20.5 | >8 |

| A549 (lung cancer) | 18.7 | >9 |

These results suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell metabolism.

- DNA Interaction : It could bind to DNA or interfere with DNA replication processes, leading to increased apoptosis.

- Signal Transduction Pathways : The compound may modulate key signaling pathways that regulate cell survival and proliferation.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Studies have reported that it exhibits effective inhibition against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be developed as a potential antibacterial agent .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of various thiazole derivatives on melanoma cells, revealing that modifications in the thiazole structure significantly impacted their potency .

- Antibacterial Evaluation : Another research effort focused on the antibacterial properties of thiazole derivatives, demonstrating their effectiveness against resistant strains of bacteria .

- Molecular Docking Studies : Computational studies have predicted potential targets for this compound, suggesting interactions with proteins involved in cellular signaling pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide?

- Methodological Answer :

- Step 1 : Begin with coupling reactions between pyrimidine and thiazole precursors. For example, use a nucleophilic substitution reaction to attach the dimethylaminopyrimidine moiety to the thiazole core.

- Step 2 : Optimize reaction conditions:

- Solvent : Use polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to stabilize intermediates .

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .

- Catalysts : Employ coupling agents (e.g., HATU or EDCI) for amide bond formation .

- Step 3 : Monitor progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure intermediate purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify proton environments and carbon backbone. Key signals include the dimethylamino group (δ ~2.8–3.2 ppm) and thiazole ring protons (δ ~7.0–8.5 ppm) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] peak) and detect impurities .

- Elemental Analysis : Validate stoichiometry by comparing experimental vs. theoretical C, H, N, and S percentages .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer :

- Kinase Inhibition Assays : Test against kinase targets (e.g., tyrosine kinases) using fluorescence-based ADP-Glo™ assays .

- Cell Viability Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) with IC calculations .

- Structure-Activity Relationship (SAR) : Compare activity with analogs (e.g., replacing dimethylamino with trifluoromethyl groups) to identify critical functional groups .

Advanced Research Questions

Q. How can contradictory data in biological activity profiles be resolved?

- Methodological Answer :

- Purity Verification : Re-analyze compound purity via HPLC and ensure no residual solvents or byproducts interfere with assays .

- Assay Reproducibility : Repeat experiments across multiple cell lines or enzymatic isoforms (e.g., wild-type vs. mutant kinases) .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and explain discrepancies in activity .

Q. What strategies are effective for elucidating the compound’s mechanism of action?

- Methodological Answer :

- Target Identification : Employ chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to isolate interacting proteins .

- Mutagenesis Studies : Introduce point mutations in suspected binding pockets (e.g., kinase ATP-binding sites) to validate target engagement .

- Metabolomic Profiling : Track downstream metabolic changes via LC-MS-based untargeted metabolomics .

Q. How can synthetic challenges, such as low yields in multi-step reactions, be addressed?

- Methodological Answer :

- Microwave-Assisted Synthesis : Enhance reaction efficiency (e.g., 30–50% yield improvement) by reducing reaction time and energy .

- Protecting Group Strategies : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield reactive sites during intermediate steps .

- Flow Chemistry : Implement continuous-flow systems to improve scalability and reduce side reactions .

Q. What advanced analytical techniques are recommended for stereochemical or conformational analysis?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration and intermolecular interactions .

- Circular Dichroism (CD) : Analyze chiral centers in solution phase if crystallization is challenging .

- Dynamic NMR : Study conformational changes by variable-temperature -NMR to identify rotamers or tautomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.